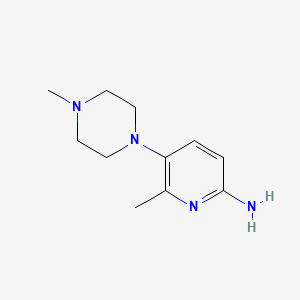
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . It is a solid substance at room temperature and is known for its applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves the reduction of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine using palladium on activated carbon (Pd/C) as a catalyst in methanol. The reaction is typically carried out at room temperature for about 5 hours . The product is then filtered and concentrated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, such as the one used in its synthesis, are common.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on activated carbon (Pd/C) in methanol is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and biochemical pathways.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby regulating biochemical pathways . Its structure allows for modifications that can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Methyl-4-(6-aminopyridin-3-yl)piperazine: Another similar compound with slight structural variations.
Uniqueness
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug development to materials science, highlights its importance in scientific research .
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
6-methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-9-10(3-4-11(12)13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,13) |
Clé InChI |
MTMYGGXSSITHMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
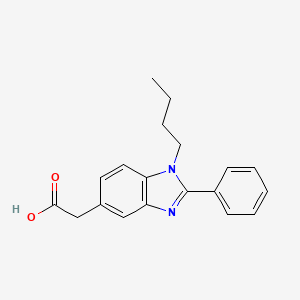

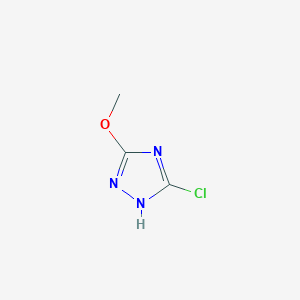
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
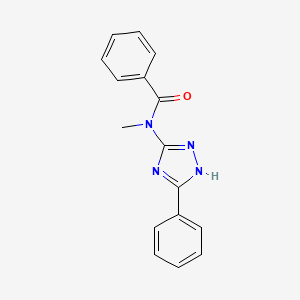
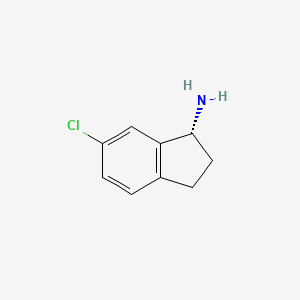
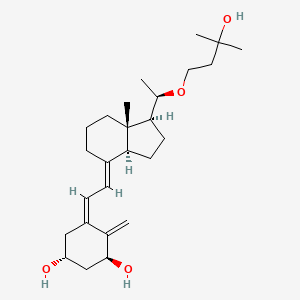
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

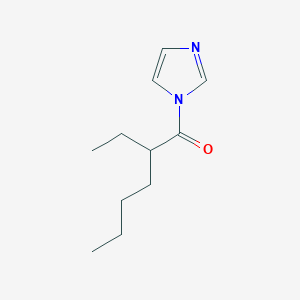

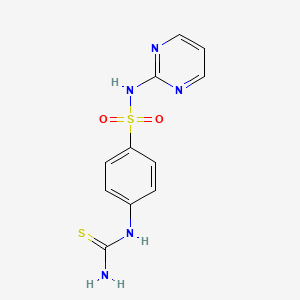
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
